(2S)-2-(Trifluoromethyl)morpholine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

(2S)-2-(Trifluoromethyl)morpholine (CAS 1393524-24-7) is a chiral, non-racemic secondary amine belonging to the class of trifluoromethyl-substituted saturated heterocycles. It serves as a versatile intermediate in medicinal chemistry, where the morpholine core is a privileged scaffold found in 19 FDA-approved drugs.

Molecular Formula C5H8F3NO
Molecular Weight 155.12
CAS No. 1393524-24-7
Cat. No. B3101466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(Trifluoromethyl)morpholine
CAS1393524-24-7
Molecular FormulaC5H8F3NO
Molecular Weight155.12
Structural Identifiers
SMILESC1COC(CN1)C(F)(F)F
InChIInChI=1S/C5H8F3NO/c6-5(7,8)4-3-9-1-2-10-4/h4,9H,1-3H2/t4-/m0/s1
InChIKeyOVAZCYUQNNFOKS-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade (2S)-2-(Trifluoromethyl)morpholine: A Chiral Fluorinated Morpholine Building Block


(2S)-2-(Trifluoromethyl)morpholine (CAS 1393524-24-7) is a chiral, non-racemic secondary amine belonging to the class of trifluoromethyl-substituted saturated heterocycles. It serves as a versatile intermediate in medicinal chemistry, where the morpholine core is a privileged scaffold found in 19 FDA-approved drugs [1]. The compound features a stereogenic center at the 2-position with defined (S) absolute configuration, making it valuable for the asymmetric synthesis of pharmaceutical candidates where enantiopurity directly dictates biological activity. The trifluoromethyl group profoundly alters physicochemical properties—reducing basicity by approximately six orders of magnitude relative to unsubstituted morpholine (∆pKa = -5.9) while simultaneously increasing lipophilicity (logD₇.₄ shift of +0.3 to +1.5 units) [1]. This compound is commercially available as both the free base and hydrochloride salt from multiple specialty chemical suppliers.

Why Generic Substitution Fails for (2S)-2-(Trifluoromethyl)morpholine: Enantiopurity, Regioisomerism, and Physicochemical Consequences


In-class morpholine analogs cannot be freely interchanged with (2S)-2-(trifluoromethyl)morpholine due to three convergent factors that critically impact downstream drug candidate profiles. First, stereochemistry at the 2-position is absolute: the (2S) and (2R) enantiomers are non-superimposable mirror images that can exhibit divergent binding affinities, metabolic fates, and toxicological profiles when incorporated into chiral drug molecules [1]. Second, regioisomeric substitution matters profoundly—moving the CF₃ group from the 2-position to the 3-position changes the amine pKa from 1.7 to 5.2 (a 3.5 log unit difference), fundamentally altering the protonation state at physiological pH and consequently affecting membrane permeability, solubility, and target engagement [1]. Third, the CF₃ substituent alters intrinsic clearance (CLint) in a position-dependent manner: 2-CF₃ substitution increases CLint to 52 µL/(min·mg) compared to 42 µL/(min·mg) for the 3-CF₃ isomer and 14 µL/(min·mg) for the parent morpholine [1]. These quantitative differences mean that substituting one analog for another in a lead optimization program will unpredictably alter pharmacokinetic and pharmacodynamic properties, potentially invalidating SAR relationships and delaying development timelines.

Quantitative Differentiation of (2S)-2-(Trifluoromethyl)morpholine: Head-to-Head Comparator Evidence


Positional Isomer Basicity Control: pKa of 2-CF₃ vs. 3-CF₃ vs. Parent Morpholine

The 2-trifluoromethyl substitution reduces the basicity of the morpholine nitrogen more dramatically than the 3-trifluoromethyl isomer. Against the parent N-benzylmorpholine reference (compound 13, pKa = 7.6), the 2-CF₃ analog (compound 12) shows a ∆pKa of -5.9 units, yielding a measured pKa of 1.7. In contrast, the 3-CF₃ analog (compound 9) exhibits a substantially smaller reduction (∆pKa = -1.4) to pKa 5.2 [1]. This means the 2-CF₃ morpholine nitrogen is essentially unprotonated at physiological pH 7.4, while the 3-CF₃ isomer retains ~0.6% protonation—a difference that translates into markedly different membrane permeation and target binding behavior when this fragment is incorporated into larger drug candidates.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regioisomer-Dependent Lipophilicity at Physiological pH: logD₇.₄ of 2-CF₃ vs. 3-CF₃ Morpholine

At pH 7.4, the experimental logD values differentiate the three morpholine analogs: the 2-CF₃ compound (12) has the lowest distribution coefficient (logD₇.₄ = 1.4) due to near-complete lack of protonation (pKa = 1.7), while the 3-CF₃ compound (9) has logD₇.₄ = 2.9, reflecting its higher intrinsic lipophilicity (logP). The parent compound (13) has logD₇.₄ = 1.8 [1]. This non-linear relationship between basicity and lipophilicity means that the 2-CF₃ regioisomer provides a unique combination of low basicity and moderate lipophilicity, distinct from both the 3-CF₃ isomer and the parent morpholine.

Drug Discovery Lipophilicity ADME

Position-Dependent Metabolic Stability: Intrinsic Clearance (CLint) of 2-CF₃ vs. 3-CF₃ vs. Parent Morpholine

Intrinsic clearance rates in mouse liver microsomes reveal position-dependent metabolic liabilities. The parent N-benzylmorpholine (13) shows the lowest CLint at 14 µL/(min·mg). 3-CF₃ substitution (compound 9) increases clearance to 42 µL/(min·mg), while 2-CF₃ substitution (compound 12) further elevates CLint to 52 µL/(min·mg)—a 3.7-fold increase over the parent [1]. Paradoxically, the CF₃ group, often introduced to block oxidative metabolism, instead accelerates clearance in this scaffold, with the magnitude of the effect dependent on substitution position.

Drug Metabolism Microsomal Stability Pharmacokinetics

Aqueous Solubility at Physiological and Basic pH: 2-CF₃ vs. 3-CF₃ vs. Parent Morpholine

Kinetic aqueous solubility measurements at pH 7.4 and pH 10 distinguish the three morpholine analogs. At pH 7.4, the 2-CF₃ compound (12) shows solubility of 72 µg/mL, compared to >2.5 mg/mL for the 3-CF₃ analog (9) and 423 µg/mL for the parent (13). The solubility ranking is 3-CF₃ (9) > parent (13) > 2-CF₃ (12). At pH 10—where all three exist predominantly as the neutral free base—the solubility of compound 9 drops from >2.5 mg/mL to 97 µg/mL, while compound 12 increases modestly from 72 to 80 µg/mL [1].

Pharmaceutical Profiling Formulation Solubility

Synthesis Scalability and Enantiopurity: Practical Procurement Considerations

The Shcherbatiuk synthesis route starting from commercially available 2-trifluoromethyloxirane delivers both racemic and enantiomerically pure 2-trifluoromethylmorpholine in multigram quantities: 43 g of amine 1 (2-CF₃-morpholine) in a single run [1]. The (2S) enantiomer is obtained via chiral resolution or asymmetric synthesis using enantiopure 2-trifluoromethyloxirane. In contrast, the 3-CF₃ regioisomer (amine 2) was obtained in lower yield (11 g per run) [1]. This establishes that 2-CF₃-morpholine—and by extension its pure (2S) enantiomer—is the more synthetically accessible and scalable of the two trifluoromethylmorpholine regioisomers for procurement purposes.

Process Chemistry Chiral Synthesis Supply Chain

Enantiomeric Differentiation: (2S) vs. (2R) Configuration in Drug Discovery Applications

No published study was identified that directly compares (2S)-2-(trifluoromethyl)morpholine against (2R)-2-(trifluoromethyl)morpholine in a quantitative biological assay using the free secondary amine building blocks. However, class-level precedent from morpholine-containing chiral drugs—including the NK-1 receptor antagonist class where 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenylmorpholine exhibits an IC₅₀ of 0.09 nM against the hNK-1 receptor [1]—establishes that stereochemical configuration at the morpholine 2-position is a critical determinant of target binding affinity. By analogy, procurement of the correct enantiopure building block ((2S) rather than (2R) or racemate) is essential for maintaining the stereochemical integrity of derived drug candidates.

Chiral Drug Design Stereochemistry Receptor Binding

Distinctive Research & Industrial Applications of (2S)-2-(Trifluoromethyl)morpholine


Fragment-Based Drug Discovery Requiring Low-Basicity Morpholine Scaffolds

Programs targeting CNS or intracellular proteins where high basicity (pKa > 7) of conventional morpholine fragments leads to poor membrane permeability or lysosomal trapping can benefit from the pKa 1.7 of the 2-CF₃-substituted morpholine core. The (2S) enantiomer provides a structurally defined, non-basic morpholine fragment whose protonation state at pH 7.4 is negligible, enabling passive diffusion across lipid bilayers without the confounding effects of pH-dependent ionization. This is supported by the 5.9-unit pKa reduction relative to parent morpholine [1].

Stereochemically Defined Synthesis of Kinase Inhibitors and CNS Agents

Medicinal chemistry programs that have identified a need for a trifluoromethyl-substituted morpholine with controlled (S) stereochemistry at the 2-position—as seen in patent literature for IRAK4 inhibitors, AMPA receptor modulators, and MrgX2 antagonists —can use (2S)-2-(trifluoromethyl)morpholine as a direct building block. The established scalable synthesis (43 g per batch) ensures reliable procurement for structure-activity relationship (SAR) expansion and lead optimization [1].

Comparative Physicochemical Profiling of Morpholine Regioisomers in Lead Optimization

When a project requires systematic evaluation of how CF₃ substitution position modulates ADME properties, (2S)-2-(trifluoromethyl)morpholine serves as the 2-CF₃ regioisomer comparator against 3-CF₃-morpholine and the parent morpholine. The known quantitative differences in pKa (1.7 vs. 5.2 vs. 7.6), logD₇.₄ (1.4 vs. 2.9 vs. 1.8), solubility (72 µg/mL vs. >2.5 mg/mL vs. 423 µg/mL), and CLint (52 vs. 42 vs. 14 µL/(min·mg)) provide a pre-characterized dataset that accelerates deconvolution of SAR contributions [1].

Enantioselective Synthesis of Drug Metabolites and Reference Standards

For pharmaceutical development programs where morpholine-containing drug candidates undergo chiral oxidation or conjugation at the morpholine ring, (2S)-2-(trifluoromethyl)morpholine can serve as a starting material for the stereocontrolled synthesis of individual metabolite standards. This application leverages the defined (S) absolute configuration at C2, which is essential for unambiguous assignment of metabolite stereochemistry during regulatory bioanalytical method validation [1].

Quote Request

Request a Quote for (2S)-2-(Trifluoromethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.